1,1'-Bipyrazole
CAS No.: 90499-57-3
Cat. No.: VC8007938
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90499-57-3 |
|---|---|
| Molecular Formula | C6H6N4 |
| Molecular Weight | 134.14 g/mol |
| IUPAC Name | 1-pyrazol-1-ylpyrazole |
| Standard InChI | InChI=1S/C6H6N4/c1-3-7-9(5-1)10-6-2-4-8-10/h1-6H |
| Standard InChI Key | OMPPXKMDOHDBGJ-UHFFFAOYSA-N |
| SMILES | C1=CN(N=C1)N2C=CC=N2 |
| Canonical SMILES | C1=CN(N=C1)N2C=CC=N2 |
Introduction
Structural and Electronic Properties of 1,1'-Bipyrazole
Molecular Architecture
1,1'-Bipyrazole (CHN) consists of two pyrazole rings connected via a single bond between their nitrogen atoms at the 1-positions. This linkage imposes a non-coplanar arrangement, with dihedral angles ranging from 0° to 85° depending on substituents and crystal packing forces . X-ray crystallography of 3,3'-dimethoxycarbonyl-1,1'-bipyrazole reveals a dihedral angle of 77.05° between rings, stabilized by intramolecular hydrogen bonding . The planar pyrazole units enable π-π stacking in solid-state configurations, while nitrogen lone pairs facilitate metal coordination.
Electronic Configuration
The conjugated π-system across the bipyrazole framework results in a HOMO-LUMO gap of 4.2 eV, as calculated via density functional theory (DFT). Substituents at the 3- and 5-positions significantly modulate electronic properties:
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Electron-withdrawing groups (NO, CF) reduce electron density at N atoms, lowering basicity (pK ~2.5) .
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Electron-donating groups (CH, OCH) increase basicity (pK ~4.8) and enhance metal-ligand bond strength .
Synthetic Methodologies
Radical Dimerization
Photolytic or peroxide-mediated radical coupling provides direct access to 1,1'-bipyrazoles:
Reaction:
Ethyl 5-amino-3-(phenylamino)pyrazole-4-carboxylate (1) → 1,1'-Bipyrazole (2)
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Mechanism: Homolytic cleavage of N–H bonds generates pyrazolyl radicals, which dimerize regioselectively at the 1-position.
Oxidative Coupling
Lead tetraacetate-mediated oxidation of 3-methoxycarbonyl-2-pyrazoline (3) yields 1,1'-bipyrazole (6) via a pyrazoline intermediate (4) :
Reaction Scheme:
3-Methoxycarbonyl-2-pyrazoline (3)
→ (Pb(OAc), benzene, 60°C)
Pyrazoline intermediate (4)
→ (N-bromosuccinimide, CCl)
3,3'-Dimethoxycarbonyl-1,1'-bipyrazole (7), 55% yield .
Table 1: Comparative Synthesis Routes
Coordination Chemistry and Materials Science
Silver(I) Coordination Polymers
1,1'-Bipyrazole derivatives form luminescent Ag(I) complexes with anion-dependent architectures :
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[Ag(CFCO)(MebpzH)]: Trigonal pyramidal geometry, Ag–N bond length 2.18 Å, photoluminescence at 400 nm (quantum yield Φ = 0.32) .
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[Ag(CFSO)(MebpzH)]: Double-chain structure, Ag···Ag distance 9.92 Å, ligand-centered fluorescence at 330 nm .
Figure 1: Solid-state emission spectra of Ag(I)-bipyrazole complexes show anion-dependent shifts, enabling sensor applications .
Catalytic Applications
Bippyphos (57), a 1,1'-bipyrazole-phosphine hybrid ligand, enhances catalytic activity in cross-coupling reactions:
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Suzuki-Miyaura coupling: 98% yield with 0.5 mol% Pd/Bippyphos .
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Hydroformylation: Turnover frequency (TOF) = 1,200 h for propene .
Pharmacological Activity
Anticancer Properties
1,1'-Bipyrazole derivatives exhibit IC values in the micromolar range against cancer cell lines:
Table 2: Cytotoxicity of Selected Derivatives
| Compound | Cell Line (IC, μM) | Mechanism | Reference |
|---|---|---|---|
| 2 | MCF-7 (3.2) | Topoisomerase II inhibition | |
| 7 | A549 (5.8) | Caspase-3 activation | |
| 12 | HeLa (8.4) | ROS generation |
Anti-Inflammatory Effects
Methylated derivatives (e.g., 12) suppress COX-2 expression by 75% at 10 μM, outperforming indomethacin (COX-2 inhibition = 68%) .
Industrial Applications
Agrochemicals
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Insecticides: 1,1'-Bipyrazole-thioether derivatives show LC = 0.02 μg/mL against Aedes aegypti larvae .
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Herbicides: 3-Nitro-1,1'-bipyrazole inhibits Amaranthus retroflexus germination (ED = 50 g/ha) .
High-Performance Polymers
Poly(1,1'-bipyrazole-ether-ketone)s exhibit:
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